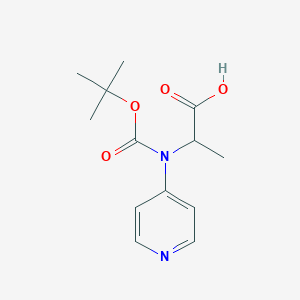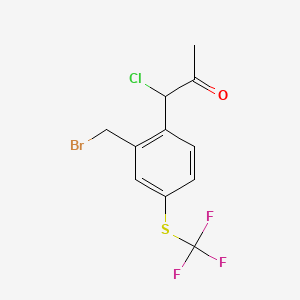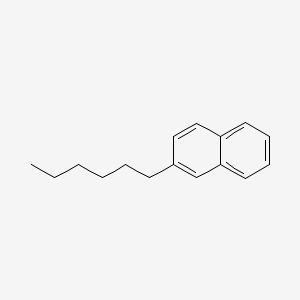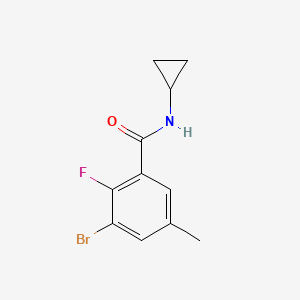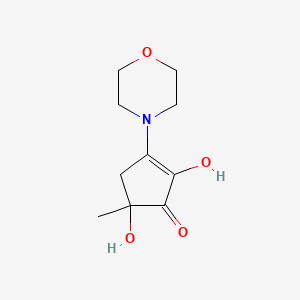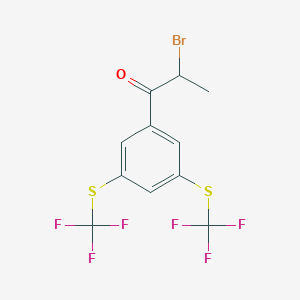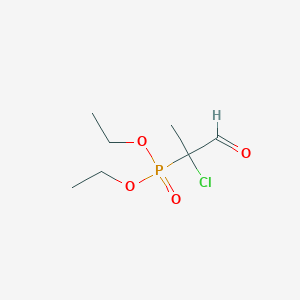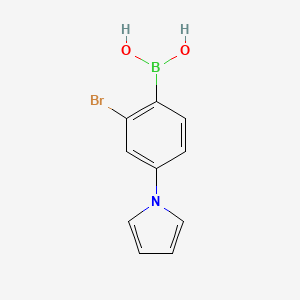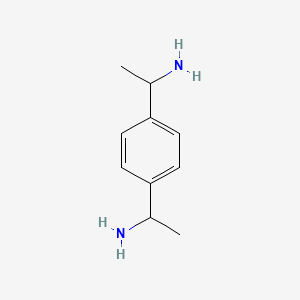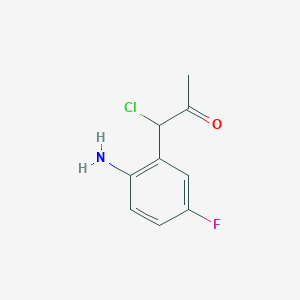
1-(3-Chloro-2-ethylphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol . This compound is characterized by the presence of a chloro group and an ethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
準備方法
The synthesis of 1-(3-Chloro-2-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-chloro-2-ethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
1-(3-Chloro-2-ethylphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium cyanide can be used for these reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
1-(3-Chloro-2-ethylphenyl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
作用機序
The mechanism of action of 1-(3-Chloro-2-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, in biochemical studies, the compound may act as a substrate for certain enzymes, leading to the formation of reaction intermediates and products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
1-(3-Chloro-2-ethylphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-Chloro-2-methylphenyl)propan-2-one: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and applications.
1-(3-Chloro-2-ethylphenyl)ethanone: This compound lacks the propan-2-one moiety, which may influence its chemical properties and uses.
1-(3-Chloro-2-ethylphenyl)butan-2-one: This compound has a longer carbon chain, which may impact its physical and chemical characteristics.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs .
特性
分子式 |
C11H13ClO |
|---|---|
分子量 |
196.67 g/mol |
IUPAC名 |
1-(3-chloro-2-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO/c1-3-10-9(7-8(2)13)5-4-6-11(10)12/h4-6H,3,7H2,1-2H3 |
InChIキー |
WRTBFFGBRWNCDA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=C1Cl)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,16-dihexyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B14071594.png)
![N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B14071600.png)
